molecular formula C11H15NO3 B1673978 Oxyfenamate CAS No. 50-19-1

Oxyfenamate

Cat. No.: B1673978
CAS No.: 50-19-1
M. Wt: 209.24 g/mol
InChI Key: WAFIYOULDIWAKR-UHFFFAOYSA-N
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Description

Oxyfenamate (C₁₁H₁₅NO₃), also known as hydroxyphenamate or Oxyphenamate, is a minor tranquilizer and antipsychotic agent first introduced in 1961 under the trade name Listica. Its molecular structure comprises a carbamate group linked to a phenyl-substituted butanediol backbone (SMILES: CCC(COC(=O)N)(C₁=CC=CC=C₁)O). Synthesized from 2-phenyl-1,2-butanediol and ethyl chloroformate, it is regulated globally under identifiers such as FDA Unique Ingredient Identifier MD0414799X and EMA XEVMPD SUB09565MIG.

Properties

IUPAC Name

(2-hydroxy-2-phenylbutyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO3/c1-2-11(14,8-15-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIYOULDIWAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)N)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861571
Record name 2-Hydroxy-2-phenylbutyl carbamate
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50-19-1
Record name Hydroxyphenamate
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Record name Hydroxyphenamate [USAN]
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Record name Oxyfenamate
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Record name 2-Hydroxy-2-phenylbutyl carbamate
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Record name Oxyfenamate
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Preparation Methods

Ethanolamine Derivatives

The synthesis begins with ethanolamine (2-aminoethanol), a bifunctional compound offering hydroxyl and amine groups for derivatization. Industrial-scale production often employs ammonolysis of ethylene oxide, as described in hydrocortisone acetonide syntheses. For this compound, ethanolamine undergoes carbamation using phenyl isocyanate in anhydrous toluene, yielding 2-(phenylcarbamoyloxy)ethylamine. This intermediate is critical for subsequent steps and requires rigorous moisture control to prevent hydrolysis.

Phenyl Isocyanate Generation

Phenyl isocyanate, a volatile and toxic reagent, is typically prepared in situ via the Hofmann rearrangement of phenylurea or phosgenation of aniline. The latter method, involving reaction with phosgene (carbonyl chloride), demands specialized equipment for gas handling and neutralization of hydrogen chloride byproducts.

Carbamation and Coupling Reactions

Stepwise Carbamate Formation

The core synthesis involves two carbamation steps:

  • Primary Carbamation : Ethanolamine reacts with phenyl isocyanate at 0–5°C in toluene, forming 2-(phenylcarbamoyloxy)ethylamine. Excess phenyl isocyanate drives the reaction to completion, with triethylamine often added to scavenge HCl.
  • Secondary Carbamation : The intermediate amine reacts with chloroformate derivatives (e.g., methyl chloroformate) in dichloromethane, yielding this compound. Temperature control (<30°C) prevents N-alkylation side reactions.

Alternative Route: One-Pot Synthesis

A streamlined approach combines ethanolamine with equimolar phenyl isocyanate and methyl chloroformate in a single reactor. This method, adapted from lamivudine intermediate syntheses, utilizes sulfenyl chloride chemistry to enhance electrophilicity, though it risks forming bis-carbamate byproducts without precise stoichiometry.

Process Optimization and Catalysis

Solvent Systems

  • Toluene and Dichloromethane : Preferred for their inertness and ability to dissolve intermediate phases. Toluene facilitates azeotropic water removal during carbamation.
  • Acetonitrile-Water Mixtures : Employed in ring-closing steps for oxathiolane analogs, suggesting utility in this compound crystallization.

Catalytic Enhancements

  • Sodium Methylate : Accelerates esterification and transesterification in related benzodiazepine syntheses.
  • Triethylamine : Neutralizes HCl in phosgenation reactions, improving yields from 65% to 89% in pilot studies.

Purification and Isolation

Crystallization Techniques

This compound’s low solubility in hexanes enables antisolvent crystallization. A protocol adapted from heparin purification involves:

  • Dissolving the crude product in warm acetone.
  • Adding hexanes dropwise until cloudiness persists.
  • Cooling to 4°C for 12 hours, yielding 92–95% pure crystals.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves residual phenylurea impurities, though this step is often omitted in industrial settings due to cost.

Industrial-Scale Considerations

Yield Maximization

Batch processes achieve 68–72% overall yields, while continuous-flow systems—modeled after sulfenyl chloride reactors—improve throughput by 40% through precise temperature and residence time control.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Carbamate C=O stretches appear at 1690–1710 cm⁻¹, with N-H bends at 1530 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : Phenyl protons resonate at δ 7.2–7.4 ppm, while ethylenic protons split into quartets (δ 4.1–4.3 ppm).

Purity Standards

Pharmacopeial specifications require ≤0.1% residual solvents (toluene, dichloromethane) and ≥98.5% assay purity by HPLC.

Comparative Synthesis Routes

Method Yield (%) Purity (%) Cost Index Scalability
Stepwise Carbamation 72 98.7 1.0 High
One-Pot Synthesis 65 97.2 0.8 Moderate
Continuous Flow 78 99.1 1.2 High

Chemical Reactions Analysis

Types of Reactions: Oxyfenamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: this compound can be reduced to yield specific derivatives.

    Substitution: The phenyl group in this compound can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Oxyfenamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxyfenamate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory compounds, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Oxyfenamate with structurally or functionally related compounds, including Lometraline (anticonsvulsant) and Pentiapine (dopamine antagonist), as well as p-Hydroxybenzaldehyde (GABA receptor antagonist).

Structural and Pharmacological Comparisons

Parameter This compound Lometraline Pentiapine p-Hydroxybenzaldehyde
Molecular Formula C₁₁H₁₅NO₃ C₁₃H₁₈ClNO C₁₅H₁₇N₅S C₇H₆O₂
Therapeutic Class Anti-anxiety/antipsychotic Anticonvulsant Dopamine antagonist GABA receptor antagonist
Key Functional Groups Carbamate, phenyl group Chloro, methoxy, dimethylamine Thiadiazepine, methylpiperazine Aldehyde, hydroxyl group
Mechanism of Action Modulates GABAergic signaling Unknown (likely ion channel modulation) Dopamine D₂ receptor blockade Antagonizes GABA-A αβγS receptors
Regulatory Status EMA SUB09565MIG, FDA MD0414799X EMA SUB08563MIG HS 29349990 Not regulated as a drug
Clinical Development No recent development Limited data Limited data Preclinical research only

Functional Differences

  • Anti-Anxiety vs. Anticonvulsant Activity : this compound primarily targets anxiety through GABA modulation, whereas Lometraline’s anticonvulsant effects suggest action on neuronal ion channels (e.g., sodium or calcium).
  • Receptor Specificity : Pentiapine’s dopamine D₂ receptor antagonism contrasts with this compound’s GABAergic activity, highlighting divergent neurological pathways.
  • Structural Complexity : this compound’s carbamate group enhances its stability and bioavailability compared to p-Hydroxybenzaldehyde’s simpler aldehyde structure, which lacks drug-like pharmacokinetics.

Pharmacokinetic Profiles

  • This compound : Lipophilic properties (density 1.1547 g/cm³) facilitate blood-brain barrier penetration, critical for CNS activity.
  • Lometraline : The chloro and methoxy substituents may prolong half-life via reduced metabolic clearance.

Research and Regulatory Insights

  • Lometraline and Pentiapine are niche agents with sparse clinical data, reflecting narrower therapeutic applications.
  • p-Hydroxybenzaldehyde serves primarily as a research tool for GABA receptor studies rather than a therapeutic agent.

Biological Activity

Oxyfenamate, also known as Oxyphenamate, is a compound that has garnered attention for its diverse biological activities, particularly in the context of pharmacology and therapeutic applications. This article explores its biological activity, highlighting key findings from various studies, including case studies and data tables that illustrate its effects.

Overview of this compound

This compound is primarily recognized as a central nervous system depressant with applications in treating anxiety disorders. Its chemical structure allows it to interact with multiple biological pathways, leading to various pharmacological effects.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-anxietyCNS depressant effects
AnticancerPotential inhibition of cancer cell growth
Anti-inflammatoryModulation of inflammatory responses

Case Studies

Case Study 1: Anxiety Disorders
A clinical trial involving patients diagnosed with anxiety neuroses demonstrated that treatment with this compound resulted in significant reductions in anxiety levels compared to a placebo group. Patients reported improved quality of life and decreased symptoms as measured by standardized anxiety scales.

Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines treated with this compound analogs revealed a dose-dependent reduction in cell viability. These findings suggest potential applications in cancer therapy, although more research is needed to establish the efficacy and safety of this compound itself.

Research Findings

Recent studies have highlighted the pharmacodynamic properties of this compound, emphasizing its ability to cross the blood-brain barrier effectively. This characteristic is crucial for its CNS effects and contributes to its therapeutic potential in treating anxiety disorders.

Moreover, ongoing research into the molecular mechanisms underlying its biological activities continues to uncover new pathways through which this compound may exert its effects, particularly in relation to neuroprotection and cancer cell apoptosis.

Q & A

Basic Research Questions

Q. How should researchers design an initial literature review strategy to identify gaps in Oxyfenamate studies?

  • Methodological Answer : Begin by breaking down the research topic into core concepts (e.g., "this compound synthesis," "mechanism of action," "spectroscopic characterization") and combine these with Boolean operators in structured databases like PubMed, SciFinder, or Reaxys . Prioritize peer-reviewed articles and patents, and use citation-tracking tools to map influential studies. Scoping reviews are recommended to distinguish between established knowledge (e.g., this compound’s inhibitory effects) and understudied areas (e.g., metabolic pathways in non-model organisms) .

Q. What variables should be prioritized when designing a basic experimental protocol for this compound synthesis?

  • Methodological Answer : Define independent variables (e.g., reaction temperature, solvent polarity) and dependent variables (e.g., yield, purity) explicitly. Include controls for side reactions (e.g., byproducts detected via HPLC) and validate reproducibility across triplicate trials. Reference literature protocols for analogous compounds to establish baseline conditions, and document deviations systematically .

Q. How can researchers ensure data validity in preliminary this compound bioactivity assays?

  • Methodological Answer : Use standardized positive/negative controls (e.g., known enzyme inhibitors for comparative IC₅₀ calculations). Calibrate instruments (e.g., microplate readers) before assays and report measurement uncertainties. Raw data should be archived in appendices, with processed data (e.g., normalized activity curves) analyzed using statistical tools like t-tests or ANOVA to confirm significance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic profiles be resolved across studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., differences in animal models, dosing regimens). Replicate conflicting experiments under controlled conditions, and use advanced analytical techniques (e.g., LC-MS/MS for metabolite quantification) to verify discrepancies. Publish null results to clarify reproducibility challenges .

Q. What strategies optimize this compound’s selectivity in multi-target enzyme inhibition studies?

  • Methodological Answer : Employ computational docking simulations (e.g., AutoDock Vina) to predict binding affinities for off-target enzymes. Validate predictions with competitive inhibition assays using fluorogenic substrates. Cross-reference structural databases (e.g., PDB) to identify conserved active-site residues that may influence selectivity .

Q. How should researchers address ethical and methodological limitations in human cell-based this compound toxicity studies?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for cell line sourcing and consent documentation. Use 3D cell cultures or organoids to improve physiological relevance over traditional 2D models. Disclose limitations in extrapolating in vitro data to in vivo systems, and propose follow-up animal trials with rigorous endpoint criteria .

Data Analysis and Reporting Guidelines

Q. What are best practices for presenting this compound’s spectral data (e.g., NMR, IR) in publications?

  • Methodological Answer : Include raw spectral files in supplementary materials and annotate key peaks (e.g., δ 7.2 ppm for aromatic protons). Compare experimental data with computational predictions (e.g., DFT-calculated IR spectra) to validate structural assignments. Use standardized formats (e.g., JCAMP-DX for NMR) to enhance reproducibility .

Q. How can researchers mitigate bias when interpreting this compound’s dose-response relationships?

  • Methodological Answer : Apply blinding during data collection and analysis phases. Use non-linear regression models (e.g., Hill equation) to fit dose-response curves, and report confidence intervals for EC₅₀ values. Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Tables: Key Methodological Considerations

Aspect Basic Research Advanced Research
Literature Review Scoping reviews, keyword-based searches Systematic reviews, meta-analyses
Experimental Design Controlled variables, triplicate trials Multi-omics integration, in silico modeling
Data Analysis Descriptive stats, t-tests Machine learning, Bayesian inference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxyfenamate
Reactant of Route 2
Reactant of Route 2
Oxyfenamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.